![molecular formula C13H15NO4 B13397552 3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid](/img/structure/B13397552.png)
3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid is an organic compound with a complex structure that includes a phenyl group, an allyloxycarbonyl group, and an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with phenylalanine, an amino acid, and allyl chloroformate.
Reaction: The phenylalanine is reacted with allyl chloroformate in the presence of a base such as triethylamine. This reaction forms the allyloxycarbonyl-protected phenylalanine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenylacetic acid derivatives.
Reduction: The allyloxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Allyl alcohol derivatives.
Substitution: Various substituted amino acid derivatives.
Applications De Recherche Scientifique
3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity.
Pathways Involved: It may inhibit specific enzymatic pathways, leading to changes in cellular processes such as signal transduction and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-{[(prop-2-en-1-yl)amino]propanoic acid: Similar structure but lacks the allyloxycarbonyl group.
2-Propenoic acid, 3-phenyl-:
Uniqueness
3-Phenyl-2-{[(prop-2-EN-1-yloxy)carbonyl]amino}propanoic acid is unique due to its combination of a phenyl group, an allyloxycarbonyl group, and an amino acid backbone. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Propriétés
IUPAC Name |
3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBZCQLQINXRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
![Potassium 4-[3-(6-Oxo-3H-Purin-9-Yl)Propylamino]Benzoate](/img/structure/B13397490.png)
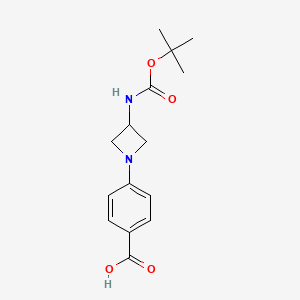
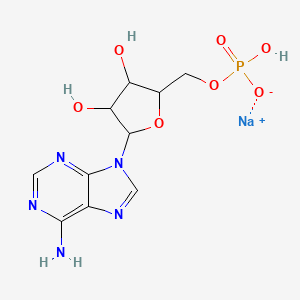
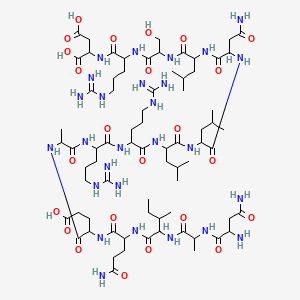

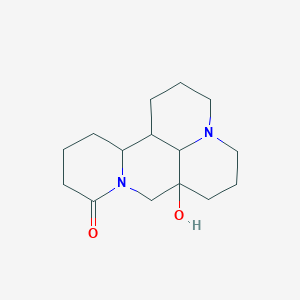
![3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione](/img/structure/B13397526.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
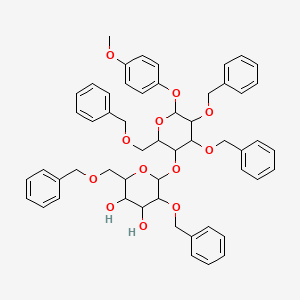

![9-[6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13397542.png)
